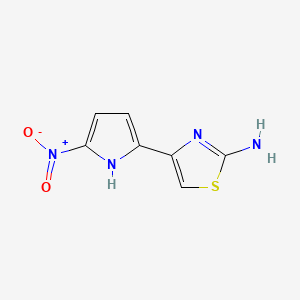
4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine is a compound that features a pyrrole ring substituted with a nitro group at the 5-position and a thiazole ring substituted with an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine typically involves the formation of the pyrrole and thiazole rings followed by their coupling One common method involves the nitration of a pyrrole precursor, followed by the formation of the thiazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(5-Amino-1H-pyrrol-2-yl)-2-thiazolamine.
Scientific Research Applications
4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-iodo-5-nitro-1H-pyrrol-2-yl): Similar structure with an iodine atom instead of an amino group.
N-[4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolyl]formamide: Similar structure with a formamide group.
Uniqueness
4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine is unique due to the presence of both a nitro group and an amino group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
58139-54-1 |
|---|---|
Molecular Formula |
C7H6N4O2S |
Molecular Weight |
210.22 g/mol |
IUPAC Name |
4-(5-nitro-1H-pyrrol-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H6N4O2S/c8-7-10-5(3-14-7)4-1-2-6(9-4)11(12)13/h1-3,9H,(H2,8,10) |
InChI Key |
GMMLYJLONARTJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1)[N+](=O)[O-])C2=CSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















